1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
Overview
Description
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is an organic compound with the molecular formula C11H16O7 . It is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . This compound is often used as an important intermediate in organic synthesis, particularly in the synthesis of carbohydrates .
Synthesis Analysis
The compound is typically prepared through deprotection reactions . Initially, acetyl groups are introduced at positions 3 and 5 to form an acetyl-protected pentofuranose. Then, the acetyl protecting group is removed under appropriate reaction conditions to obtain the target product .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to play a key role in the synthesis of carbohydrates .Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.24 and a predicted density of 1.24±0.1 g/cm3 . Its predicted boiling point is 329.3±42.0 °C . The compound is a white to off-white powder .Scientific Research Applications
Synthesis and Anti-cancer Activity
Research highlights the synthesis of novel nucleosides that exhibit anti-cancer activity by coupling 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose with other compounds. For instance, Tiwari et al. (2003) synthesized nucleosides coupled with 5-azacytosine, resulting in compounds with significant cytotoxic effects against human cancer cell lines, demonstrating potential as anticancer agents (Tiwari, Cappellacci, Montgomery, & Secrist III, 2003).
Structural Analysis and Synthesis
Ji-Jun Chen et al. (2009) synthesized peracetylated 2-deoxy-d-erythro-pentose through acetylation and obtained a crystal structure via X-ray diffraction, providing a foundation for further structural and functional studies of sugar derivatives (Chen, Gao, Han, Jia, Sheng, & Li, 2009).
Novel Compound Formation
The interaction of peroxynitrite with 2',3',5'-tri-O-acetyl-guanosine, generating novel compounds, showcases the chemical versatility and reactivity of this compound derivatives. Niles, Wishnok, and Tannenbaum (2001) identified such a novel compound, indicating its potential as a biomarker for DNA damage induced by oxidative stress (Niles, Wishnok, & Tannenbaum, 2001).
Safety and Hazards
The compound should be stored at 0-8°C . It is recommended to follow laboratory safety practices and take necessary precautions when handling this compound, including wearing goggles, gloves, and laboratory clothing, and operating in a well-ventilated environment . It is also important to follow relevant laws and regulations and dispose of waste items correctly .
Future Directions
Mechanism of Action
Target of Action
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, also known as (2S,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate, is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially playing a key role in the synthesis of carbohydrates .
Mode of Action
The compound interacts with its targets through its acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially in the synthesis of carbohydrates .
Biochemical Pathways
The compound is involved in the synthesis of carbohydrates . It is used as an important raw material for drug synthesis, as a reagent for organic synthesis, and for sugar chemistry research .
Pharmacokinetics
It is known that the compound is a white crystalline solid that can form macroscopic needle-like structures . Its melting point is approximately 149-150°C, and it moderately dissolves in water .
Result of Action
The compound is used to develop nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .
Action Environment
The compound should be used following laboratory safety practices and taking the necessary precautions, including wearing goggles, gloves, and laboratory clothing, and operating in a well-ventilated environment . At the same time, relevant laws and regulations should be followed, and waste items should be disposed of correctly .
Properties
IUPAC Name |
[(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMBTAACMQRSS-HBNTYKKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654470 | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96291-75-7 | |
Record name | β-D-erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96291-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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